molecular formula C8H4ClF3O B1592166 1-(2-Chlorophenyl)-2,2,2-trifluoroethanone CAS No. 5860-95-7

1-(2-Chlorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B1592166
CAS No.: 5860-95-7
M. Wt: 208.56 g/mol
InChI Key: RAOQEOLDFDHACL-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a trifluoromethyl group and a chlorophenyl group attached to a central carbonyl carbon

Scientific Research Applications

1-(2-Chlorophenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Biochemical Analysis

Biochemical Properties

Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the unique structure of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanone, particularly its chlorophenyl and trifluoroethanone groups .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied . Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized . Similar compounds have been found to interact with various enzymes and cofactors, and to influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been found to interact with various transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been found to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-chlorobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Another method involves the use of 2-chlorobenzaldehyde and trifluoroacetic anhydride, which undergoes a Friedel-Crafts acylation reaction to form the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and enhances the efficiency of the process. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include substituted ketones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-2,2,2-trifluoroethanol: This compound is similar in structure but contains an alcohol group instead of a ketone group.

    2-Chlorobenzoyl chloride: A precursor in the synthesis of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanone.

    Trifluoroacetic acid: Another related compound used in the synthesis process.

Uniqueness: this compound is unique due to the presence of both a trifluoromethyl group and a chlorophenyl group, which impart distinct chemical and physical properties. These properties make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOQEOLDFDHACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616571
Record name 1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5860-95-7
Record name 1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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